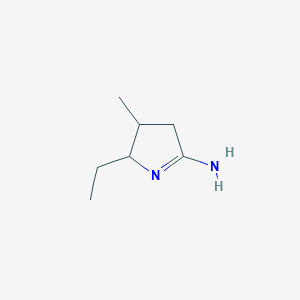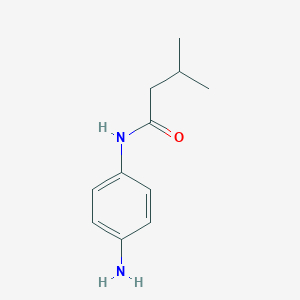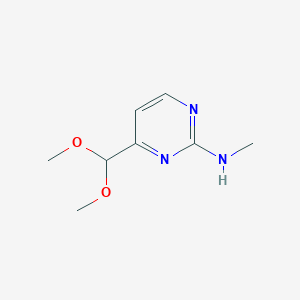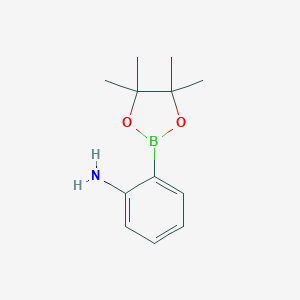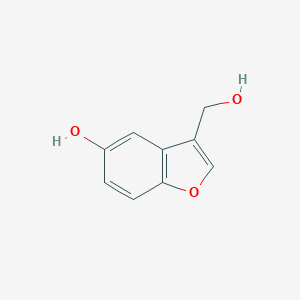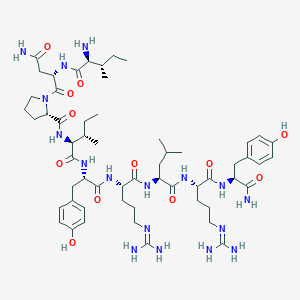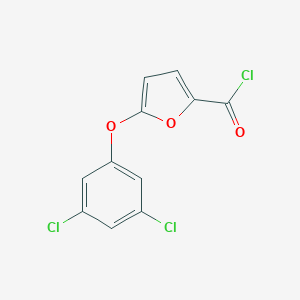
5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride is a chemical compound with the molecular formula C11H5Cl3O3 . It is an acid chloride derivative of 5-(chloromethyl)furan-2-carboxylic acid .
Synthesis Analysis
The synthesis of 5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride can be achieved by treating the precursor aldehydes 5-(chloromethyl)furfural (CMF) and 2,5-diformylfuran (DFF) with tert-butyl hypochlorite . This method is cost-effective as tert-butyl hypochlorite can be inexpensively prepared from commercial bleach and tert-butanol .Molecular Structure Analysis
The molecular structure of 5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride is characterized by the presence of a furan ring, which is a heterocyclic compound with a five-membered ring structure containing four carbon atoms and one oxygen atom . The furan ring is substituted at the 2-position with a carbonyl chloride group and at the 5-position with a 3,5-dichlorophenoxy group .Chemical Reactions Analysis
As an acid chloride derivative, 5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride can undergo various chemical reactions typical of this class of compounds . For instance, it can react with alcohols or amines to form esters or amides, respectively . It can also participate in Friedel-Crafts acylation reactions .Applications De Recherche Scientifique
Environmental Science: Formation of Furan-like Disinfection Byproducts
- Methods : UV spectroscopy was used as a screening method to identify conditions forming stable UV-absorbing DBPs from 10 phenolic precursors at various pH levels, chlorine, and bromide doses. High-performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap™) was used to elucidate the chemical formulas of 30 stable DBPs .
- Results : Twelve furan-like structures were tentatively identified, including trichlorofuran-2-carboxylic acid, dichlorofuran-2-carboxylic acid, 3,4-dichlorofuran-2,5-dicarbaldehyde, 4-chloro-5-(dichloromethyl)furan-2,3-dione, 5-formyl-2-furancarboxylic acid, chloro-5-methyl-2-furancarboxylic acid, 2-acetylchlorofuran-5-one, and bromo-2-furancarboxylic acid . Eight and three of these were respectively predicted to be mutagens and bladder carcinogens, using a quantitative structure–activity relationship theoretical model .
Green Chemistry: Furan Platform Chemicals
- Methods : The article provides a perspective on the switch from traditional resources such as crude oil to biomass, requiring the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
- Results : The article shows the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
Propriétés
IUPAC Name |
5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl3O3/c12-6-3-7(13)5-8(4-6)16-10-2-1-9(17-10)11(14)15/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLENOTQUCQGWGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371092 |
Source


|
| Record name | 5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride | |
CAS RN |
175277-07-3 |
Source


|
| Record name | 5-(3,5-Dichlorophenoxy)-2-furancarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

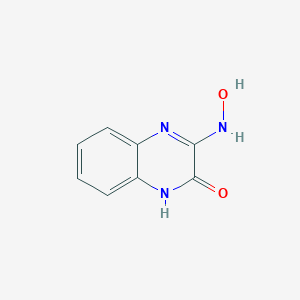
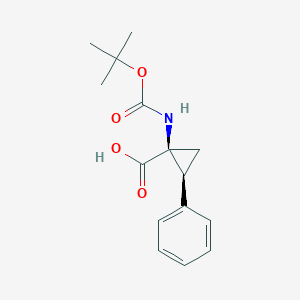
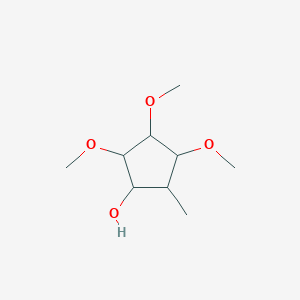
![2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B71765.png)
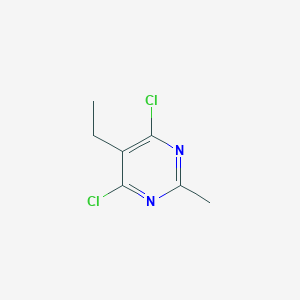
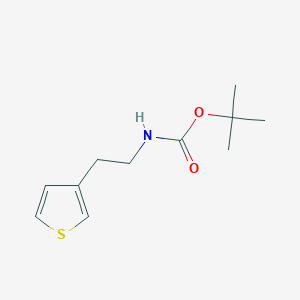
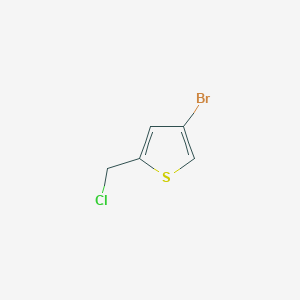
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (1R,2R,4R)-rel-(9CI)](/img/structure/B71773.png)
